Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate
Description
Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate is a nitro-substituted benzoate ester featuring a (3-methoxy-3-oxopropyl)amino substituent at the 2-position. This compound’s structure combines electron-withdrawing (nitro, ester) and electron-donating (amide-like) functional groups, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. Its nitro group enhances reactivity in reduction and substitution reactions, while the ester and amino moieties facilitate coupling and functionalization.
Properties
IUPAC Name |
methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-19-11(15)5-6-13-10-4-3-8(14(17)18)7-9(10)12(16)20-2/h3-4,7,13H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIILENXBQHANW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound features a nitro group at the 5-position of the benzoate core and a 3-methoxy-3-oxopropylamino substituent at the 2-position. Key challenges include:
Nitration Strategies for Benzoate Intermediates
Nitration of Methyl 2-Aminobenzoate Derivatives
Nitration of methyl 2-aminobenzoate precursors is a plausible first step. In analogous systems, mixed-acid nitration (HNO₃/H₂SO₄) achieves nitro-group insertion, but this method generates hazardous waste. Patent CN105820054A demonstrates acetic anhydride-mediated nitration for methyl 3-methyl-2-nitrobenzoate, yielding 72–75% regioselectivity for the 2-nitro isomer. Adapting this, methyl 2-aminobenzoate could undergo nitration in acetic anhydride at 0–30°C, followed by recrystallization to isolate the 5-nitro isomer.
Table 1: Comparative Nitration Conditions
*Theoretical adaptation for target compound.
Introduction of the 3-Methoxy-3-oxopropylamino Group
Acylation of Methyl 2-Amino-5-nitrobenzoate
Methyl 2-amino-5-nitrobenzoate can react with 3-methoxypropionyl chloride to form the target amide. Thesis data from Yang (2025) highlights CuO/N-methylmorpholine (NMM) in benzene at 80°C as effective for N-acylation of lactams, achieving 92–97% yields. Applying these conditions:
$$
\text{Methyl 2-amino-5-nitrobenzoate + 3-Methoxypropionyl Chloride} \xrightarrow{\text{CuO (0.2 eq), NMM (6 eq), Benzene, 80°C}} \text{Target Compound}
$$
Table 2: Acylation Optimization Parameters
| Catalyst | Base | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|
| CuO | NMM | Benzene | 80°C | 3 h | 92% | |
| None | Pyridine | DCM | 25°C | 12 h | 45% | – |
Alternative Route: Reductive Amination
Coupling via Schiff Base Intermediate
Condensation of methyl 2-nitro-5-aminobenzoate with methyl 3-methoxypropanoate aldehyde could form a Schiff base, followed by reduction. However, nitro groups complicate reductive amination due to competing reduction of the nitro group. Catalytic hydrogenation (Pd/C, H₂) or sodium cyanoborohydride may mitigate this.
Purification and Characterization
Recrystallization using ethanol/water mixtures (as in) or column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Purity is confirmed via HPLC (≥95%) and NMR:
Industrial Scalability and Environmental Considerations
The acetic anhydride nitration method reduces sulfuric acid waste, aligning with green chemistry principles. Solvent recovery (benzene, acetic anhydride) and catalyst reuse (CuO) further enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Methyl 2-(4-Boc-piperazin-1-yl)-5-nitrobenzoate (CAS 65,193-1)
Structural Differences :
- Substituent: The Boc-protected piperazine group (4-Boc-piperazin-1-yl) replaces the (3-methoxy-3-oxopropyl)amino group.
- Molecular Formula : C₁₇H₂₃N₃O₆ vs. the target compound’s formula (C₁₂H₁₄N₂O₆, inferred).
- Functionality: The Boc group enhances steric bulk and protects amines during synthesis, whereas the target’s linear amino-ester group may enable direct conjugation or metal coordination .
Reactivity :
- The Boc group requires acidic deprotection (e.g., TFA), while the target compound’s methoxy-ester and amino groups allow milder functionalization .
Methyl 2-(N-Morpholino)-5-nitrobenzoate (from )
Structural Differences :
- Substituent: A morpholino group (cyclic tertiary amine) replaces the linear amino-ester chain.
- Electronic Effects: The morpholine’s electron-rich nitrogen may alter electronic properties compared to the target’s amino-ester group.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
Structural Differences :
- Core Structure : Benzamide vs. benzoate ester.
- Functional Groups: Contains an N,O-bidentate directing group, whereas the target compound’s amino-ester may act as a monodentate or bidentate ligand.
Methyl 2-Benzoylamino-3-oxobutanoate ()
Structural Differences :
- Substituents: Benzoylamino and β-keto ester groups vs. the target’s nitro and amino-ester groups.
- Reactivity : The β-keto ester enables condensation reactions, while the target’s nitro group favors electrophilic substitution.
Data Table: Key Properties of Compared Compounds
Research Findings and Trends
- Synthetic Flexibility: Amino-ester and nitro groups in the target compound enable diverse modifications, similar to Boc-protected and morpholino analogs .
- Catalytic Potential: The amino-ester group may mimic N,O-bidentate directing groups in metal catalysis, as seen in benzamide derivatives .
- Structural Characterization : Tools like SHELX and ORTEP-3 (used in analogous compounds) could resolve hydrogen-bonding patterns and crystal packing, critical for stability and reactivity .
Biological Activity
Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate is an organic compound characterized by its unique structure, which includes a nitrobenzoate moiety and a methoxy-oxopropylamino group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
- Molecular Formula : C₁₂H₁₄N₂O₆
- Molecular Weight : 282.25 g/mol
- CAS Number : 1223198-05-7
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group in the compound can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components. This interaction can modulate several biochemical pathways, potentially inhibiting specific enzymes or receptors.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated inhibitory effects comparable to established antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Properties
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. For instance, it was observed that treatment with this compound reduced the levels of TNF-alpha and IL-6 in macrophage cultures.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several nitro compounds, including this compound. The results indicated that this compound was particularly effective against gram-positive bacteria, showcasing a promising alternative to traditional antibiotics . -
Anti-inflammatory Activity Assessment :
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a significant reduction in joint swelling and inflammation markers in treated animals compared to controls, highlighting its therapeutic potential for inflammatory conditions .
Q & A
Basic Questions
Q. What are the key synthetic routes for Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate, and how can reaction conditions be optimized to minimize by-products?
- Synthesis Methods :
- Reductive Amination : Start with methyl 2-amino-5-nitrobenzoate and react with methyl acrylate under reductive conditions (e.g., Pd/C-catalyzed hydrogenation) to form the 3-methoxy-3-oxopropyl side chain. Optimize solvent choice (anhydrous ethyl acetate) and catalyst loading to suppress over-reduction .
- Coupling Reactions : Use carbodiimide reagents (e.g., EDAC) with DMAP as a catalyst in 1,2-dichloroethane to couple amines with carboxylic acid derivatives. Monitor reaction progress via TLC to minimize ester hydrolysis by-products .
- Alternative Routes : Explore Ugi-Smiles multicomponent reactions for one-pot synthesis, leveraging formaldehyde and propylamine to introduce the side chain. Optimize solvent ratios (e.g., 8:2 petroleum ether/diethyl ether) for flash chromatography purification .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound, and how should data interpretation account for common artifacts?
- Key Techniques :
- NMR : Use - and -NMR to confirm the nitro group (δ ~8.0–8.5 ppm for aromatic protons) and ester/amide linkages. Artifacts like residual solvents (e.g., DCM) may overlap with signals; employ deuterated solvents and decoupling techniques.
- IR : Identify carbonyl stretches (ester C=O: ~1720 cm; amide C=O: ~1650 cm) and nitro group vibrations (~1520, 1350 cm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]) and fragments (e.g., loss of methoxy groups). Matrix effects in ESI-MS may require alternative ionization methods (e.g., MALDI) .
Q. How can researchers validate the purity of this compound, and what analytical thresholds are critical for reproducibility?
- Purity Assessment :
- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% TFA) to achieve >95% purity. Monitor UV absorbance at 254 nm for nitro group detection.
- Melting Point : Compare experimental values (if crystalline) with literature data; deviations >2°C suggest impurities.
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (tolerance: ±0.4%) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity observed in the reduction of the nitro group under varying catalytic conditions?
- Catalytic Hydrogenation :
- Pd/C vs. Raney Ni : Pd/C selectively reduces nitro to amine without affecting esters, while Raney Ni may over-reduce esters to alcohols. Optimize H pressure (1–3 atm) and temperature (25–50°C) to control side reactions .
- Competing Pathways : Nitro group reduction proceeds via nitroso and hydroxylamine intermediates. Acidic conditions favor protonation, reducing side-product formation (e.g., azoxy derivatives) .
Q. How can crystallographic data (e.g., hydrogen bonding networks) predict the solid-state behavior of this compound?
- Software Tools :
- SHELXL : Refine X-ray diffraction data using SHELXL, adjusting parameters (e.g., thermal displacement, occupancy) to resolve disorder in the methoxy group .
- ORTEP-3 : Generate molecular graphics to visualize hydrogen bonds (e.g., N–H···O=C interactions) and π-stacking of the nitro-aromatic system .
Q. What strategies resolve contradictions between computational predictions and experimental observations in structural analysis?
- Case Study : If DFT calculations predict a planar nitro group but X-ray data show slight torsion:
- Energy Minimization : Re-optimize the structure using solvent correction (e.g., PCM model) to account for crystal lattice forces.
- Dynamic Effects : Perform molecular dynamics (MD) simulations to assess torsional flexibility at 298 K .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Modification Strategies :
- Nitro Group Replacement : Substitute with electron-withdrawing groups (e.g., cyano) to modulate redox potential while retaining enzyme inhibition (e.g., as a transition-state analog).
- Ester Bioisosteres : Replace the methyl ester with trifluoromethyl or amide groups to improve metabolic stability. Validate via enzymatic assays (e.g., IC measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
